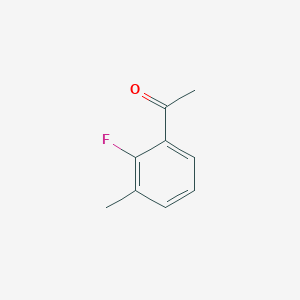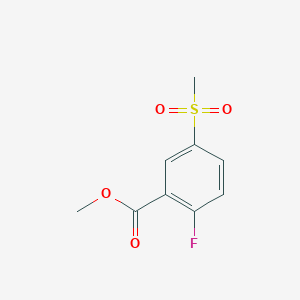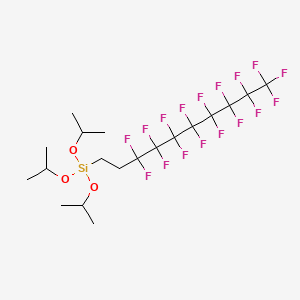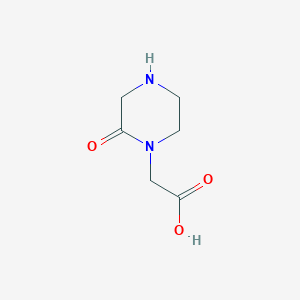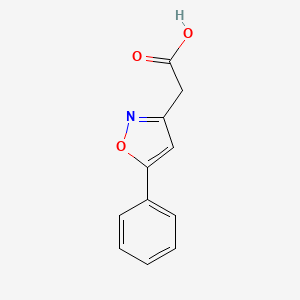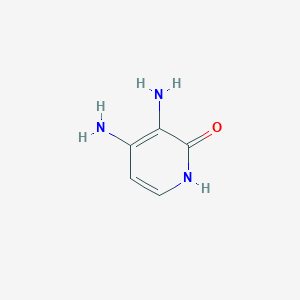
3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propene
Descripción general
Descripción
3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propene is a useful research compound. Its molecular formula is C10H10ClF and its molecular weight is 184.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity
A study by Naito et al. (2005) synthesized novel compounds, including derivatives related to 3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propene. These compounds showed significant cytotoxic activity against tumor cell lines, both in vitro and in vivo. Specifically, compounds with the 3-fluoro-5-substituted phenylpiperazinyl group demonstrated potent cytotoxicity, with the 3-cyano-5-fluorophenyl derivative exhibiting notable antitumor activity against human carcinoma cells without causing undesirable effects in mice (Naito et al., 2005).
Polymerization and Material Science
Kim et al. (1999) and Staal et al. (2003) explored the polymerization aspects of compounds related to this compound. Kim et al. studied electrophilic trisubstituted ethylenes, focusing on their copolymerization with styrene and analyzing their composition and structure. Staal et al. investigated the polymerization of propene using dimethylsilylene-bridged complexes, including derivatives of the compound . Their studies contributed valuable insights into the field of material science and polymer chemistry (Kim et al., 1999); (Staal et al., 2003).
Crystal Structure Analysis
Research by Nagaraju et al. (2018) and Samdal et al. (1977) focused on the crystal structure and conformation of compounds similar to this compound. These studies provide critical insights into the molecular structure, which is essential for understanding the physical and chemical properties of these compounds (Nagaraju et al., 2018); (Samdal et al., 1977).
Synthesis and Characterization
The synthesis and characterization of compounds related to this compound have been a subject of various studies. Meenatchi et al. (2015) and Reese et al. (1988) conducted research on the synthesis and growth of crystals of similar compounds. Their work contributes to the understanding of the chemical properties and potential applications of these compounds in various fields (Meenatchi et al., 2015); (Reese et al., 1988).
Safety and Hazards
Propiedades
IUPAC Name |
1-chloro-2-fluoro-4-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF/c1-7(2)5-8-3-4-9(11)10(12)6-8/h3-4,6H,1,5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFXKHRBXPQORV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC(=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630627 | |
| Record name | 1-Chloro-2-fluoro-4-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
787585-34-6 | |
| Record name | 1-Chloro-2-fluoro-4-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1323050.png)

